molecular formula C15H11ClF3NO B257294 N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257294
M. Wt: 313.7 g/mol
InChI Key: ANZFZJSZQXTKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in the field of scientific research.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research as a tracer for neural pathways. It is a retrograde tracer, which means it can be injected into a specific area of the brain and then transported back to the cell bodies of neurons that project to that area. This property makes N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide an excellent tool for mapping neural circuits in the brain. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has also been used to study the effects of various drugs on the nervous system and to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide binds to ganglioside GM1, a glycosphingolipid that is present on the surface of neurons. This binding allows N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide to be taken up by the neuron and transported back to the cell body. Once inside the cell, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is transported to the endoplasmic reticulum and then to the Golgi apparatus, where it is packaged into vesicles and transported to the axon terminal. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is then released into the extracellular space, where it can be taken up by other neurons and transported back to their cell bodies.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has no known biochemical or physiological effects on the nervous system. It is a non-toxic compound that is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is its retrograde tracing ability, which allows for the mapping of neural circuits in the brain. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is also relatively easy to use and can be injected into specific areas of the brain using a micropipette. However, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has some limitations. It is not suitable for anterograde tracing, which means it cannot be used to trace the projections of neurons from the cell body to their axon terminals. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide also has a limited diffusion range, which means it can only trace neural circuits within a certain distance from the injection site.

Future Directions

There are several future directions for the use of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide in scientific research. One area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide to study the effects of drugs on the nervous system. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used to trace the neural circuits that are affected by drugs and to investigate the mechanisms of drug action. Another potential application of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is in the development of treatments for neurodegenerative diseases. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used to trace the neural circuits that are affected by these diseases and to identify potential targets for drug development. Finally, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used in combination with other tracers to provide a more complete picture of neural circuits in the brain.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide involves the reaction of 3-chloro-2-methyl aniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by column chromatography to obtain pure N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide.

properties

Product Name

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.7 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11ClF3NO/c1-9-12(16)7-4-8-13(9)20-14(21)10-5-2-3-6-11(10)15(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

ANZFZJSZQXTKBP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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